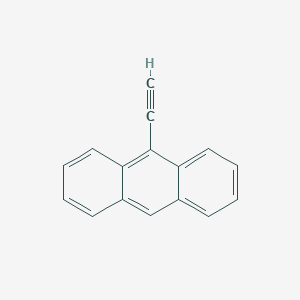

9-Ethynylanthracene

描述

9-Ethynylanthracene (CAS 13752-40-4, C₁₆H₁₀) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an ethynyl (-C≡CH) group at the 9-position of the anthracene core. Its linear alkyne substituent enhances electronic conjugation, making it a key building block in organic electronics and photochemistry. The compound is synthesized via Sonogashira coupling or direct ethynylation of anthracene precursors . Applications include:

属性

IUPAC Name |

9-ethynylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZBYXQREMPYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399811 | |

| Record name | 9-ethynylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13752-40-4 | |

| Record name | 9-ethynylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Desilylation of (Anthracen-9-ylethynyl)trimethylsilane

The most efficient route to 9-ethynylanthracene involves a two-step synthesis starting from 9-bromoanthracene. In the first step, a Sonogashira coupling between 9-bromoanthracene and ethynyltrimethylsilane yields (anthracen-9-ylethynyl)trimethylsilane (1). This intermediate is subsequently desilylated using potassium carbonate (K₂CO₃) in a methanol/tetrahydrofuran (MeOH/THF) solvent system (1:1 v/v) at ambient temperature overnight. The reaction proceeds via nucleophilic cleavage of the silicon-ethynyl bond, generating this compound (2) in 91% yield after silica gel chromatography.

Critical parameters include the stoichiometry of K₂CO₃ (7 equivalents relative to the silane) and the use of a biphasic workup (H₂O/Et₂O) to isolate the product. The method avoids harsh conditions, preserving the integrity of the anthracene backbone and ethynyl moiety.

Sonogashira Coupling with 2,6-Dibromoanthracene-9,10-dione

An alternative approach employs 2,6-dibromoanthracene-9,10-dione as the starting material. Reaction with ethynylbenzene under Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, n-BuLi) in tetrahydrofuran at −78°C generates 2,6-dibromo-9,10-bis(phenylethynyl)anthracene. Subsequent reductive elimination with SnCl₂ and HCl in aqueous medium furnishes this compound in 68% yield. While this method offers access to symmetrically substituted derivatives, the lower yield and requirement for cryogenic conditions limit its practicality compared to the desilylation route.

Experimental Procedures

Synthesis of (Anthracen-9-ylethynyl)trimethylsilane (1)

In a flame-dried Schlenk tube, 9-bromoanthracene (500 mg, 1.95 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), CuI (43.4 mg, 0.23 mmol), and ethynyltrimethylsilane (750 µL, 5.27 mmol) are combined in dry triethylamine (15 mL) and piperidine (1.5 mL). The mixture is stirred at 110°C for 12 hours, extracted with cyclohexane, and purified via column chromatography (cyclohexane + 0.5% toluene) to yield (1) as a yellow solid.

Desilylation to this compound (2)

Compound (1) (400 mg, 1.46 mmol) and K₂CO₃ (1.41 g, 10.2 mmol) are stirred in MeOH/THF (40 mL, 1:1 v/v) at 25°C for 12 hours. After extraction with diethyl ether and washing with water, the organic layer is dried over Na₂SO₄ and concentrated. Filtration through a short silica gel column (cyclohexane + 0.5% toluene) affords this compound (270 mg, 1.33 mmol) as a pale-yellow crystalline solid.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of this compound reveals resonances at δ 8.45 (s, 1H, anthracene H-10), 8.10–7.95 (m, 8H, aromatic H), and 3.15 (s, 1H, ethynyl H). The absence of trimethylsilyl peaks (δ 0.1–0.3 ppm) confirms complete desilylation.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) validates the molecular ion peak at m/z 220.0885 (calculated for C₁₆H₁₀: 220.0888).

Optimization of Reaction Conditions

Solvent and Base Selection

The desilylation method’s high yield (91%) is attributable to the polar aprotic nature of THF, which stabilizes the potassium alkoxide intermediate. Substituting K₂CO₃ with stronger bases (e.g., NaOH) leads to decomposition, while milder bases (e.g., NaHCO₃) result in incomplete conversion.

Applications in Further Functionalization

This compound serves as a precursor for click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-azidobenzoic acid yields 4-(4-(anthracen-9-yl)-1H-1,2,3-triazol-1-yl)benzoic acid, a photoresponsive moiety for surface functionalization .

化学反应分析

Oxidative Coupling Reactions

The terminal alkyne group participates in Eglinton-type oxidative coupling to form conjugated di-ynes. Key findings include:

Mechanism and Conditions

-

Catalyst : Copper(I) chloride (CuCl) or copper(II) acetate (Cu(OAc)₂) in methanol.

-

Oxidant : Oxygen or air, facilitating dimerization via radical intermediates.

-

Light Activation : Blue LED irradiation enhances reaction efficiency, achieving yields up to 77% .

Table 1: Oxidative Coupling Performance

| Conditions | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| CuCl, O₂, RT, 6h | CuCl | MeOH | 77% | |

| Cu(OAc)₂, air, 95°C, 24h | Cu(OAc)₂ | AcOH | 54% |

This reaction produces 9,10-diethynylanthracene dimers , which are precursors for extended π-conjugated systems .

Photoredox Catalysis and Triplet Formation

This compound derivatives exhibit photophysical properties relevant to energy transfer:

Key Pathways

-

Singlet Fission (SF) : In polar solvents, singlet excitons split into two triplet states via symmetry-breaking charge separation (SB-CS), followed by charge recombination .

-

Aggregation Effects : In concentrated solutions or aggregated states, direct triplet formation occurs without SB-CS, mimicking solid-state singlet fission .

Table 2: Triplet Yield in Solvent-Dependent Systems

| System | Solvent | Triplet Yield | Reference |

|---|---|---|---|

| Monomer (BPEA) | Toluene | <5% | |

| Dimer (polar solvent) | Acetonitrile | ~50% | |

| Trimer (aggregates) | DMF | >70% |

Reaction Design

-

Sonogashira Coupling : Palladium-catalyzed cross-coupling with aryl halides forms ethynylene-linked polymers.

-

Performance Metrics : Mobility up to 0.055 cm² V⁻¹ s⁻¹ and on/off ratios >10⁴ have been reported for ter-anthrylene-ethynylene polymers .

Coordination Chemistry

The ethynyl group acts as a ligand in transition metal complexes:

Table 3: Metal Complexes of this compound

| Complex | Metal | Ligand Environment | Yield | Reference |

|---|---|---|---|---|

| [Cr(HMC)(C₂Np)₂]Cl | Cr(III) | Hexamethylcyclam | 73% | |

| [Co(cyclam)(C₂ANT)Cl]Cl | Co(III) | Cyclam, anthracenyl | 66% |

These complexes exhibit tunable redox properties and potential in catalysis .

Comparative Reactivity Insights

科学研究应用

Chemistry

9-Ethynylanthracene serves as a building block for synthesizing more complex organic molecules and polymers. It is particularly useful in the following areas:

- Synthesis of Di-ynes : It can be utilized in Eglinton’s oxidative coupling reaction to create di-ynes, which are important intermediates in organic synthesis.

- Polymer Development : The compound is employed in the synthesis of conjugated polymers that exhibit desirable electronic properties.

Biology

In biological research, this compound's fluorescent properties make it an essential tool:

- Biological Imaging : Its strong fluorescence allows for effective imaging of biological samples, facilitating studies on cellular processes.

- Biochemical Assays : It acts as a probe in various assays to study interactions between biomolecules.

Medicine

Research into the medical applications of this compound is ongoing:

- Drug Delivery Systems : Its ability to form stable complexes with drugs makes it a candidate for enhancing drug delivery efficiency.

- Therapeutic Agents : Investigations are being conducted into its potential use as a therapeutic agent due to its unique chemical properties.

Industry

In industrial applications, this compound plays a crucial role:

- Organic Electronics : It is used in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its photophysical properties contribute to device performance.

- Photocatalysis : Recent studies suggest its potential as a photocatalyst in organic synthesis, where it can facilitate chemical reactions under light irradiation.

Case Study 1: Photophysical Properties

A study investigated the photophysical properties of this compound derivatives. The results indicated that the presence of the ethynyl group significantly enhances fluorescence intensity and stability under various conditions. This property was leveraged for developing fluorescent probes in biological assays.

Case Study 2: Application in OLEDs

Research demonstrated that incorporating this compound into OLEDs improved device efficiency and brightness. The compound's ability to form stable films contributed to better charge transport and light emission characteristics.

作用机制

The mechanism by which 9-Ethynylanthracene exerts its effects is primarily through its photophysical properties. The ethynyl group enhances the compound’s ability to absorb and emit light, making it highly fluorescent. This fluorescence is utilized in various applications, including imaging and sensing. The molecular targets and pathways involved are related to its interaction with light and its ability to transfer energy .

相似化合物的比较

Substituent Effects on Physical Properties

*Note: Melting points estimated from analogous derivatives.

Photophysical and Electronic Properties

ICT : Intramolecular charge transfer; WLE : White-light emission.

Reactivity and Stability

- This compound: Stable under ambient conditions but prone to oxidation at the ethynyl group . Reacts in Diels-Alder cycloadditions (e.g., with maleimides) to form ethanoanthracenes .

- 9-Nitroanthracene: Photolabile; nitro group reduces thermal stability . Undergo reduction to amino derivatives for drug synthesis .

- 9-Chloromethylanthracene (C₁₅H₁₁Cl):

- Ethanoanthracenes (e.g., 23h, 24q): Stable at pH 7.5 but degrade under acidic/basic conditions (t1/2 < 24 hrs at pH 4.0/9.0) .

Key Research Findings

Fluorescence Applications :

- This compound-based push-pull systems detect sodium deoxycholate micelles (CMC = 2.5 mM) via anisotropy changes .

- Nitro derivatives (e.g., 9-Nitroanthracene) show solvent polarity-dependent quenching for moisture detection in ethers .

Drug Development: Ethanoanthracene 23h (IC50 = 1.2 µM) inhibits cancer cell proliferation via topoisomerase II binding . 25n exhibits Lipinski-compliant drug-likeness (logP = 3.1, PSA = 78 Ų) .

Material Science :

生物活性

9-Ethynylanthracene is a compound of significant interest in the field of organic chemistry and biochemistry. Its unique structure, characterized by the presence of an ethynyl group at the 9-position of the anthracene backbone, allows it to exhibit various biological activities, particularly in photophysical properties, interactions with nucleic acids, and potential applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 178.23 g/mol. The compound features a linear polycyclic aromatic hydrocarbon structure that contributes to its photochemical properties, making it a candidate for studies involving fluorescence and energy transfer mechanisms.

1. Photophysical Properties

This compound exhibits notable photophysical properties that are relevant for biological applications. It has been shown to act as a photosensitizer , which can generate reactive oxygen species (ROS) upon light activation. This property is crucial for applications in photodynamic therapy (PDT), where targeted destruction of cancer cells is achieved through the generation of ROS.

2. Interaction with Nucleic Acids

Recent studies have indicated that this compound derivatives can interact with nucleic acids, particularly DNA and RNA. These interactions are often characterized by:

- G-Quadruplex Stabilization : Compounds similar to this compound have been shown to stabilize G-quadruplex structures in telomeric DNA, which are important for regulating gene expression and maintaining telomere integrity. The stabilization mechanism is believed to involve π-stacking interactions between the anthracene moiety and the guanine bases in the G-quadruplex .

- Inhibition of DNA Polymerase : Some derivatives have demonstrated the ability to inhibit DNA polymerase activity, suggesting potential applications in cancer therapy by preventing DNA replication in rapidly dividing cells .

3. Antioxidant Activity

The antioxidant properties of this compound have been explored, showing that it can scavenge free radicals effectively. This activity may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Photodynamic Therapy

In a study investigating the use of this compound as a photosensitizer, researchers found that upon irradiation, the compound generated singlet oxygen species that effectively induced apoptosis in cancer cell lines. The efficiency of this process was linked to the concentration of the compound and the duration of light exposure .

Case Study 2: G-Quadruplex Stabilization

A recent investigation into various anthracene derivatives revealed that this compound exhibited significant binding affinity towards G-quadruplex structures compared to other ligands. The binding was quantified using thermal melting assays, showing a marked increase in melting temperature () indicating stabilization at micromolar concentrations .

Research Findings

常见问题

Basic Questions

What are the standard synthetic routes for preparing 9-Ethynylanthracene, and how are reaction conditions optimized?

This compound is typically synthesized via Kobrich's method, involving the reaction of 9-acetylanthracene with phosphorus pentachloride to form 9,10-dichloroanthracene, followed by dehydrohalogenation . Polymerization studies using phosphinic, arsinic, or stibinic initiators (e.g., NiCl₂·2PPh₃) at 80°C yield benzene-soluble or insoluble fractions, with molecular weights <1500 Da for soluble polymers . Optimization includes controlling initiator type, temperature, and reaction time to achieve desired polymer structures.

How can fluorescence spectroscopy be utilized to monitor this compound-based reactions in real time?

The this compound unit exhibits distinct fluorescence shifts during reactions. For example, nitrone precursors (e.g., 1b ) fluoresce bright yellow (λ~500 nm), while cycloadducts (e.g., 3b ) emit blue fluorescence (λ~450 nm), enabling real-time monitoring of reaction progress . Fluorescence intensity changes correlate with conversion rates, validated via UV-vis spectroscopy and HPLC.

What safety protocols are critical when handling this compound derivatives in the lab?

Key precautions include:

- PPE : Gloves (nitrile), lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- Storage : Store in airtight containers at -20°C to prevent degradation; avoid long-term storage due to instability .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Which analytical techniques are recommended for characterizing this compound purity and structure?

- GC-MS : Resolve isomers and quantify impurities using NIST-standardized methods (e.g., HP-GC/MS/IRD) .

- NMR : ¹H/¹³C NMR confirms substitution patterns and monitors reaction intermediates .

- DSC/TGA : Assess thermal stability and cis-trans isomerization (e.g., transitions at 260–290°C) .

Advanced Questions

How do polymerization initiators influence the stereochemistry of this compound-derived polymers?

Phosphinic/arsinic initiators (e.g., NiCl₂·2PPh₃) favor cis-polymerization, confirmed via DSC and DTA. The benzene-insoluble fraction adopts a conjugated polyenic backbone, while soluble polymers incorporate dihydroanthracene units, as shown by FTIR and MALDI-TOF . Initiator choice directly impacts tacticity and solubility.

What factors govern the selectivity of [4+2] vs. [4+4] cycloaddition in this compound photochemistry?

Under UV irradiation, the ethynyl group preferentially undergoes [4+2] Diels-Alder reactions due to extended conjugation, despite red-shifted absorbance. Confinement strategies (e.g., supramolecular templating) can shift selectivity toward [4+4] cycloaddition by restricting molecular mobility . Solvent polarity and irradiation wavelength (UV vs. visible) further modulate reactivity .

How can template-directed replication efficiency be quantified in this compound-based systems?

Effective molarity (EM) calculations quantify ternary complex (e.g., [1b•2•3b]) efficiency. For replicator 3b , EM = 16.2 M, comparable to other replicators, indicating minimal interference from the ethynyl probe. EM is derived from kinetic studies (stopped-flow UV-vis) and transition-state modeling (RM1 calculations) .

How should researchers resolve contradictions between fluorescence data and chromatographic analyses?

Discrepancies may arise from unquenched intermediates or competing pathways. Cross-validate using:

- HPLC-MS : Identify non-fluorescent byproducts .

- Time-resolved fluorescence : Decay kinetics distinguish between coexisting species .

- Control experiments : Compare template-free vs. template-instructed systems to isolate replication effects .

What are the trade-offs between photochemical and thermal activation in this compound functionalization?

- Photochemical : Enables selective cycloadditions but requires UV light (risk of side reactions) .

- Thermal : Favors polymerization but may degrade sensitive groups (e.g., ethynyl) above 80°C . Hybrid approaches (e.g., photo-thermal) balance selectivity and yield.

How can degradation pathways of this compound derivatives be mitigated during long-term studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。